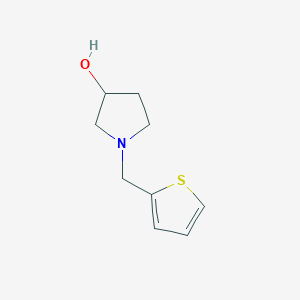

1-(Thiophen-2-ylmethyl)pyrrolidin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(thiophen-2-ylmethyl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS/c11-8-3-4-10(6-8)7-9-2-1-5-12-9/h1-2,5,8,11H,3-4,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNUNYUGUHBNHSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)CC2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101297003 | |

| Record name | 1-(2-Thienylmethyl)-3-pyrrolidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101297003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130054-58-9 | |

| Record name | 1-(2-Thienylmethyl)-3-pyrrolidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130054-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Thienylmethyl)-3-pyrrolidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101297003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Thiophen 2 Ylmethyl Pyrrolidin 3 Ol

Established Synthetic Pathways to the Pyrrolidine (B122466) Core

The pyrrolidine ring is a fundamental scaffold in many biologically active compounds and natural products. mdpi.com Its synthesis has been extensively studied, with numerous methods developed for its construction. nih.gov

Ring-Closing Strategies

The formation of the pyrrolidine skeleton often involves the cyclization of acyclic precursors. mdpi.com These methods provide a versatile entry into variously substituted pyrrolidines.

Ring-Closing Metathesis (RCM): RCM is a powerful technique for forming cyclic alkenes and has been successfully applied to the synthesis of pyrrolidine derivatives. organic-chemistry.org The reaction typically involves an acyclic diene substrate containing a nitrogen atom, which upon treatment with a ruthenium catalyst, such as a Grubbs' catalyst, undergoes cyclization to form a pyrroline. organic-chemistry.orgorgsyn.org This can then be reduced to the corresponding pyrrolidine. For instance, diallylamines can be cyclized to form N-substituted 3-pyrrolines, which are direct precursors to the pyrrolidine ring. organic-chemistry.org

Intramolecular Cycloaddition: [3+2] Cycloaddition reactions between azomethine ylides and alkenes are a well-established method for constructing the pyrrolidine ring with high stereoselectivity. osaka-u.ac.jpacs.org This approach allows for the simultaneous formation of multiple stereocenters. acs.org

Intramolecular Amination: The intramolecular cyclization of amino alcohols or amino halides is a classical and direct approach to the pyrrolidine ring. organic-chemistry.org For example, N-carbamate-protected amino alcohols can undergo acid-promoted cyclization to yield pyrrolidines in good yields. organic-chemistry.org Another approach involves the copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds, offering a regioselective route to pyrrolidines. organic-chemistry.org

Ring Contraction of Pyridines: A novel strategy involves the photo-promoted ring contraction of pyridines using silylborane to produce pyrrolidine derivatives. osaka-u.ac.jp This method is advantageous as it utilizes abundant and inexpensive pyridine (B92270) starting materials. osaka-u.ac.jp

A summary of selected ring-closing strategies is presented below.

| Strategy | Description | Catalyst/Reagent Example | Precursor Example |

| Ring-Closing Metathesis | Cyclization of a nitrogen-tethered diene. | Grubbs' Catalyst | Diallylamine |

| [3+2] Cycloaddition | Reaction of an azomethine ylide with an alkene. | Silver(I) catalysts | Azomethine ylide and an alkene |

| Intramolecular Amination | Cyclization of an amino alcohol or halide. | Acid or Copper catalyst | N-protected amino alcohol |

| Pyridine Ring Contraction | Photo-promoted contraction of a pyridine ring. | Silylborane | Substituted Pyridine |

Stereoselective Synthesis of the Pyrrolidin-3-ol Moiety

Achieving the desired stereochemistry at the C3 position of the pyrrolidine ring is crucial for many applications. Several methods have been developed for the stereoselective synthesis of pyrrolidin-3-ols.

From Chiral Precursors: A common strategy is to start from readily available chiral building blocks like (S)- or (R)-4-hydroxyproline. nih.gov These precursors already contain the desired pyrrolidine ring and hydroxyl group with defined stereochemistry. Another approach utilizes optically pure 4-amino-(S)-2-hydroxybutyric acid as a starting material, which undergoes a series of transformations including protection, reduction, halogenation, and cyclization to yield (S)-3-hydroxypyrrolidine. google.com

Asymmetric Cyclization: Base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes allows for the stereospecific formation of pyrrolidin-3-ols. researchgate.net The regioselectivity of the ring-opening of the epoxide determines the final product.

Redox-Neutral C-H Functionalization: A modern approach involves the redox-neutral α-C-H oxygenation of pyrrolidin-3-ol itself. nih.gov This process generates an N-aryliminium ion intermediate that can react with nucleophiles to produce cis-2-substituted pyrrolidin-3-ols. nih.gov

From Homoallylamines: A two-step method involves the indium-mediated stereoselective α-aminoallylation of aldehydes to create enantioenriched homoallylic amines. researchgate.net Subsequent epoxidation and regioselective ring-opening of the epoxide lead to the formation of 2-substituted 3-pyrrolidinols. researchgate.net

Introduction of the Thiophen-2-ylmethyl Substituent

Once the pyrrolidin-3-ol core is obtained, the thiophen-2-ylmethyl group can be introduced at the nitrogen atom.

Alkylation Approaches at the Pyrrolidine Nitrogen

Direct alkylation of the secondary amine of pyrrolidin-3-ol is a straightforward method for introducing the thiophen-2-ylmethyl substituent.

Direct N-Alkylation: This involves the reaction of pyrrolidin-3-ol with a suitable electrophile, such as 2-(chloromethyl)thiophene (B1266113) or 2-(bromomethyl)thiophene, in the presence of a base like potassium carbonate. nih.gov This is a classic SN2 reaction where the pyrrolidine nitrogen acts as the nucleophile.

Reductive Amination: A highly effective and widely used one-pot procedure is reductive amination. bu.eduorganic-chemistry.org This reaction involves treating pyrrolidin-3-ol with thiophene-2-carbaldehyde (B41791) to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine. bu.edu Mild reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (Na(CN)BH₃) are often employed because they are selective for the iminium ion over the aldehyde. bu.eduorganic-chemistry.org This method is known for its high efficiency and broad functional group tolerance. organic-chemistry.org

The table below compares these two common alkylation methods.

| Method | Reagents | Key Intermediate | Advantages |

| Direct N-Alkylation | Pyrrolidin-3-ol, 2-(halomethyl)thiophene, Base (e.g., K₂CO₃) | None (direct substitution) | Simple procedure, readily available reagents. nih.gov |

| Reductive Amination | Pyrrolidin-3-ol, Thiophene-2-carbaldehyde, Reducing Agent (e.g., NaBH(OAc)₃) | Iminium ion | One-pot reaction, high selectivity, mild conditions. bu.eduorganic-chemistry.org |

Cross-Coupling Reactions for Thiophene (B33073) Moiety Integration

While less direct for this specific target, palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki Cross-Coupling: The Suzuki reaction is a versatile method for creating C-C bonds by coupling an organoboron compound with an organohalide using a palladium catalyst. mdpi.comresearchgate.net In a hypothetical context for this synthesis, one could envision coupling a thiophene boronic acid derivative with a pyrrolidine derivative bearing a leaving group, although this is not the most common approach for N-alkylation. More relevantly, Suzuki couplings are extensively used to modify the thiophene ring itself. mdpi.comresearchgate.net

Sonogashira Cross-Coupling: This reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and copper complexes. researchgate.net It is a primary method for synthesizing thiophene acetylenes. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): In some cases, a nucleophile like pyrrolidine can directly displace a leaving group on an activated thiophene ring. nih.gov The reaction mechanism typically involves the formation of a Meisenheimer complex. nih.gov The efficiency of this reaction is highly dependent on the electronic nature of the substituents on the thiophene ring. nih.gov

Functional Group Interconversions at the Hydroxyl Group

The hydroxyl group of 1-(thiophen-2-ylmethyl)pyrrolidin-3-ol can be further modified to create a range of derivatives. ub.edufiveable.me

Esterification: The alcohol can be converted to an ester by reaction with an acyl chloride or a carboxylic acid under appropriate conditions (e.g., using a coupling agent).

Etherification: Formation of an ether can be achieved, for example, through a Williamson ether synthesis by deprotonating the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide.

Conversion to Halides: The hydroxyl group can be transformed into a good leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride. ub.eduvanderbilt.edu This sulfonate ester can then be displaced by a halide ion in an SN2 reaction. ub.edu Direct conversion to alkyl halides is also possible using reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). fiveable.me

Oxidation: Oxidation of the secondary alcohol would yield the corresponding ketone, 1-(thiophen-2-ylmethyl)pyrrolidin-3-one. This reaction can be carried out using a variety of oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation. fiveable.me

The following table summarizes potential functional group interconversions.

| Reaction | Reagent Example | Product Functional Group |

| Esterification | Acetyl chloride | Ester (-OCOCH₃) |

| Etherification | NaH, then CH₃I | Ether (-OCH₃) |

| Conversion to Halide | PBr₃ | Bromo (-Br) |

| Oxidation | PCC | Ketone (=O) |

Strategies for Esterification and Etherification

The secondary hydroxyl group in this compound offers a prime site for esterification and etherification reactions to generate a variety of derivatives.

Esterification: Standard esterification protocols can be applied to convert the hydroxyl group into an ester. This can be achieved by reacting the alcohol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base such as triethylamine (B128534) or pyridine. These reactions are typically carried out in aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at room temperature. Alternatively, catalyst-driven methods, such as the use of N-bromosuccinimide (NBS) as a catalyst for the direct esterification with carboxylic acids, could provide a milder, metal-free approach. organic-chemistry.org

Etherification: The synthesis of ethers from this compound can be accomplished through Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide, which is then reacted with an alkyl halide. The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or THF being preferred to facilitate the nucleophilic substitution. nih.gov Phase-transfer catalysis (PTC) presents an alternative, often greener, method for O-alkylation, using a quaternary ammonium (B1175870) salt to ferry the alkoxide from an aqueous or solid phase to the organic phase containing the alkylating agent. acsgcipr.orgptcorganics.com

Oxidation and Reduction Pathways of the Hydroxyl Functionality

The hydroxyl group of this compound can be oxidized to a ketone or potentially reduced, although reduction of a secondary alcohol is less common unless specific stereochemical outcomes are desired.

Oxidation: The oxidation of the secondary alcohol to the corresponding ketone, 1-(thiophen-2-ylmethyl)pyrrolidin-3-one, is a fundamental transformation. Several established methods are applicable:

Swern Oxidation: This mild oxidation uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. organic-chemistry.orgwikipedia.orgyoutube.comyoutube.comyoutube.com It is known for its high yields and tolerance of many functional groups. organic-chemistry.orgwikipedia.orgyoutube.com

Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a selective and mild method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgwikipedia.orgresearchgate.netpitt.eduorganic-chemistry.org The reaction is typically performed at room temperature in chlorinated solvents. wikipedia.org A patent for the synthesis of the analogous N-benzyl-3-pyrrolidone describes its preparation via oxidation, highlighting the feasibility of this transformation on similar scaffolds. google.com

Reduction: While the hydroxyl group is already in a reduced state, catalytic transfer hydrogenation could be employed, not on the hydroxyl itself, but to potentially achieve stereoselective reduction if a chiral catalyst is used, or to affect other parts of the molecule. For instance, catalytic transfer hydrogenation using palladium on carbon with a hydrogen donor like formic acid or 2-propanol is effective for the cleavage of N-benzyl groups and could be explored for the thiophen-2-ylmethyl group. organic-chemistry.orgresearchgate.net This methodology offers a milder alternative to high-pressure hydrogenation. organic-chemistry.org

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound and its derivatives are highly dependent on the reaction conditions.

Solvent Effects on Reaction Efficiency

The choice of solvent can significantly impact reaction rates and yields. For the N-alkylation of pyrrolidin-3-ol, polar aprotic solvents such as DMF, DMSO, or acetonitrile (B52724) are generally effective as they can solvate the cation, leaving a more reactive "naked" anion for nucleophilic attack. nih.gov In the context of green chemistry, the use of water or solvent-free conditions has been explored for the synthesis of pyrrolidinone derivatives, which could be applicable here. researchgate.netsphinxsai.com For instance, studies on N-methylpyrrolidine synthesis have shown that water can be a viable and environmentally friendly solvent. researchgate.net The use of greener alternative solvents like γ-valerolactone (GVL) is also an area of active research. rsc.org

Catalytic Systems and Additives

Various catalytic systems can be employed to enhance the synthesis of N-substituted pyrrolidines.

Phase-Transfer Catalysis (PTC): As mentioned, PTC can be highly effective for N-alkylation reactions. Quaternary ammonium salts, such as tetrabutylammonium (B224687) iodide, facilitate the reaction between the pyrrolidine nucleophile and the alkylating agent, often allowing the use of less expensive and milder inorganic bases like potassium carbonate. acsgcipr.orgnih.gov This technique can improve yields and reaction times, sometimes even under solvent-free conditions. ptcorganics.comresearchgate.net

Metal Catalysis: While not always necessary for simple N-alkylation, transition metal catalysts, such as those based on ruthenium or iridium, are used in "borrowing hydrogen" or "hydrogen autotransfer" reactions for the N-alkylation of amines with alcohols, which is a greener alternative to using alkyl halides. researchgate.net

Temperature and Reaction Time Parameters

Temperature and reaction time are critical parameters to control for optimizing yield and minimizing side reactions.

Conventional Heating: Many N-alkylation reactions are performed at room temperature or with gentle heating to ensure completion. For instance, the synthesis of N-methylpyrrolidine in water was conducted at a moderate temperature of 90°C. researchgate.net

Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. researchgate.netsphinxsai.comrsc.orgnih.govrsc.org It can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles. This technique has been successfully applied to the synthesis of various substituted pyrrolidines and pyrrolidinones. researchgate.netrsc.orgrsc.org For example, microwave-assisted N-alkylation of a pyrrolidine-fused chlorin (B1196114) was achieved in just 5 minutes at 75°C. nih.gov

Green Chemistry Considerations in Synthesis

Adopting green chemistry principles is increasingly important in chemical synthesis. For the preparation of this compound and its derivatives, several green strategies can be considered.

Use of Greener Solvents: Replacing hazardous solvents like DMF and chlorinated hydrocarbons with more environmentally benign alternatives such as water, ethanol, or bio-derived solvents like γ-valerolactone (GVL) is a key green approach. researchgate.netrsc.orgrsc.org

Catalyst-Free Reactions: Whenever possible, avoiding catalysts, especially those based on heavy metals, simplifies purification and reduces waste. Some multicomponent reactions for the synthesis of pyrrolidine derivatives have been successfully performed under catalyst-free conditions. rsc.org

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis not only reduces reaction times but also lowers energy consumption compared to conventional heating methods. researchgate.netsphinxsai.comrsc.orgrsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a fundamental principle of green chemistry. One-pot, multicomponent reactions are excellent examples of atom-economical processes that have been applied to the synthesis of complex pyrrolidine structures. researchgate.netrsc.org

Advanced Spectroscopic and Analytical Characterization of 1 Thiophen 2 Ylmethyl Pyrrolidin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. The analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) correlation experiments, allows for the complete assignment of all proton and carbon signals and confirms the connectivity of the molecular framework.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In the predicted ¹H NMR spectrum of 1-(Thiophen-2-ylmethyl)pyrrolidin-3-ol, distinct signals are expected for the protons of the thiophene (B33073) ring, the pyrrolidine (B122466) ring, the methylene (B1212753) bridge, and the hydroxyl group.

The protons on the thiophene ring are anticipated to appear in the aromatic region, typically between δ 6.5 and 8.0 ppm. The specific chemical shifts and coupling patterns will be indicative of their positions on the substituted ring. The protons of the pyrrolidine ring and the methylene linker will be found in the upfield region, with their shifts influenced by the adjacent nitrogen atom and hydroxyl group. The methine proton attached to the carbon bearing the hydroxyl group is expected to be shifted downfield relative to the other pyrrolidine protons due to the electronegativity of the oxygen atom. The signal for the hydroxyl proton is typically a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H on Thiophene (position 5) | 7.20 | Doublet |

| H on Thiophene (position 3) | 6.95 | Doublet of doublets |

| H on Thiophene (position 4) | 6.90 | Doublet of doublets |

| CH (on pyrrolidine, position 3) | 4.30 | Multiplet |

| CH₂ (methylene bridge) | 3.80 | Singlet |

| CH₂ (on pyrrolidine, position 2) | 3.00 - 3.20 | Multiplet |

| CH₂ (on pyrrolidine, position 5) | 2.80 - 3.00 | Multiplet |

| CH₂ (on pyrrolidine, position 4) | 2.00 - 2.20 | Multiplet |

| OH | Variable | Broad Singlet |

Note: The predicted chemical shifts are estimates and may vary from experimental values.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, a total of nine distinct carbon signals are predicted, corresponding to the nine carbon atoms in the structure.

The carbon atoms of the thiophene ring are expected to resonate in the downfield region (δ 120-145 ppm). The carbon attached to the sulfur atom will have a characteristic chemical shift. The carbons of the pyrrolidine ring will appear at intermediate chemical shifts, with the carbon atom bonded to the hydroxyl group (C-3) being shifted further downfield (around δ 70 ppm) compared to the other pyrrolidine carbons. The carbon of the methylene bridge will also have a distinct signal in the aliphatic region.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C on Thiophene (position 2) | 142.0 |

| C on Thiophene (position 5) | 126.5 |

| C on Thiophene (position 3) | 125.0 |

| C on Thiophene (position 4) | 124.0 |

| C on Pyrrolidine (position 3) | 69.0 |

| C on Pyrrolidine (position 2) | 60.0 |

| C (methylene bridge) | 58.0 |

| C on Pyrrolidine (position 5) | 54.0 |

| C on Pyrrolidine (position 4) | 35.0 |

Note: The predicted chemical shifts are estimates and may vary from experimental values.

To further confirm the structural assignments, 2D NMR experiments are invaluable. These techniques reveal correlations between nuclei, providing a more detailed picture of the molecular structure.

A COSY experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, the following correlations would be expected:

Cross-peaks between the protons on the thiophene ring, confirming their connectivity.

Correlations between the methine proton at position 3 of the pyrrolidine ring and the adjacent methylene protons at positions 2 and 4.

Correlations between the methylene protons at positions 4 and 5, and between the methylene protons at position 2 and the methylene bridge protons.

The HSQC spectrum shows correlations between protons and the carbon atoms to which they are directly attached. This experiment is crucial for definitively assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the proton signal predicted at δ 4.30 ppm would show a cross-peak with the carbon signal at δ 69.0 ppm, confirming the C-3 and H-3 assignment.

The HMBC experiment reveals correlations between protons and carbon atoms that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. Key expected HMBC correlations for this compound would include:

Correlations from the methylene bridge protons to the C-2 and C-5 carbons of the pyrrolidine ring, as well as to the C-2 carbon of the thiophene ring.

Correlations from the thiophene protons to other carbons within the thiophene ring and to the carbon of the methylene bridge.

Correlations from the pyrrolidine protons to adjacent carbons within the ring, further solidifying the assignment of the carbon framework.

By combining the information from these one- and two-dimensional NMR experiments, a complete and unambiguous structural characterization of this compound can be achieved. The predicted data presented here provides a solid foundation for the analysis of experimentally obtained spectra.

Two-Dimensional (2D) NMR Techniques

Nuclear Overhauser Effect Spectroscopy (NOESY) for Stereochemical Assignment

The stereochemistry of this compound, specifically the relative orientation of the hydroxyl group on the pyrrolidine ring in relation to the thiophen-2-ylmethyl substituent, could be determined using Nuclear Overhauser Effect Spectroscopy (NOESY). A 2D NOESY experiment detects through-space interactions between protons that are in close proximity (typically < 5 Å).

For this compound, the key NOE correlations of interest would be between the proton on the carbon bearing the hydroxyl group (C3-H) and the protons of the thiophen-2-ylmethyl group. The presence or absence of these cross-peaks would allow for the assignment of the cis or trans configuration of the substituents on the pyrrolidine ring.

Expected NOESY Correlations:

| Interacting Protons | Expected Correlation for cis Isomer | Expected Correlation for trans Isomer |

| C3-H and Thiophene ring protons | Possible, depending on conformation | Unlikely |

| C3-H and Methylene bridge protons (-CH2-) | Strong | Weak or absent |

Note: No specific experimental NOESY data for this compound has been found in the reviewed literature.

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which can be used to determine the elemental formula of the compound. For this compound, with the chemical formula C9H13NOS, the expected exact mass can be calculated.

Theoretical Exact Mass Data:

| Ion | Chemical Formula | Calculated Exact Mass (Da) |

| [M+H]+ | C9H14NOS+ | 184.0791 |

| [M+Na]+ | C9H13NNaOS+ | 206.0610 |

Note: While the theoretical exact masses can be calculated, no experimental HRMS data for this compound has been reported in the available literature.

Fragmentation Pattern Analysis

In tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the resulting fragment ions provide valuable information about the compound's structure. The fragmentation of this compound would likely involve characteristic cleavages of the pyrrolidine ring and the thiophene moiety.

Plausible Fragmentation Pathways:

Loss of water (-H2O): Dehydration from the pyrrolidin-3-ol moiety.

Cleavage of the C-N bond: Fragmentation of the pyrrolidine ring.

Formation of the thiophen-2-ylmethyl cation: Cleavage of the bond between the methylene group and the pyrrolidine ring, leading to a prominent ion at m/z 97.

Fragmentation of the pyrrolidine ring: Leading to various smaller charged fragments.

Studies on related α-pyrrolidinophenone structures have shown that fragmentation often involves the loss of the neutral pyrrolidine molecule. Similarly, the fragmentation of thiophenol involves characteristic losses related to the sulfur-containing ring.

Note: No specific experimental fragmentation pattern analysis for this compound has been published.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, C-N, C-S, and aromatic C-H bonds.

Expected IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |

| O-H (Alcohol) | Stretching, hydrogen-bonded | 3500-3200 (broad) |

| C-H (Thiophene) | Stretching | ~3100 |

| C-H (Aliphatic) | Stretching | 3000-2850 |

| C=C (Thiophene) | Stretching | 1600-1450 |

| C-O (Alcohol) | Stretching | 1260-1050 |

| C-N (Amine) | Stretching | 1250-1020 |

| C-S (Thiophene) | Stretching | ~700 |

General IR spectra for thiophene and its derivatives are well-documented.

Note: A specific experimental IR spectrum for this compound is not available in the public domain.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state, as well as details about intermolecular interactions such as hydrogen bonding. This would unambiguously confirm the stereochemistry.

While X-ray crystal structures of numerous thiophene derivatives have been reported, a search of crystallographic databases reveals no entry for this compound.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are crucial for the separation, isolation, and purity assessment of chemical compounds.

Thin-Layer Chromatography (TLC): TLC would be used for rapid monitoring of reaction progress during the synthesis of this compound and for a preliminary assessment of its purity.

Column Chromatography: This technique would be employed for the purification of the crude product after synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used to determine the purity of the final compound. A single, sharp peak in the chromatogram would indicate a high degree of purity. Different stationary and mobile phases could be used to optimize the separation.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC could also be used for purity analysis.

Note: While these are standard methods for purification and purity assessment, no specific chromatographic conditions or results for this compound have been detailed in the scientific literature.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. Its high resolution and sensitivity make it an ideal method for determining the purity of synthesized compounds like this compound and for monitoring the progress of its synthesis.

The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For a compound with the polarity of this compound, which contains both a polar alcohol group and a less polar thiophene ring, reversed-phase HPLC is the most common approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

Methodology and Hypothetical Findings:

In a typical analysis, a C18 column (a silica-based stationary phase with 18-carbon alkyl chains) would be employed. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer to control pH and improve peak shape) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic modifier is increased over time, is often used to ensure the efficient elution of all components, from polar impurities to the less polar main compound.

Detection is commonly achieved using an ultraviolet (UV) detector, as the thiophene ring in this compound is expected to have a significant UV absorbance. The detection wavelength would be set at the absorbance maximum of the thiophene chromophore, typically in the range of 230-260 nm, to maximize sensitivity.

The primary output of an HPLC analysis is a chromatogram, a plot of the detector response versus time. The time at which a specific compound elutes from the column is known as its retention time (Rt), which is a characteristic of the compound under a specific set of chromatographic conditions. The purity of the sample is assessed by the area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

While specific experimental data for the HPLC analysis of this compound is not widely published, the following table illustrates the type of data that would be generated in such an analysis.

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm |

| Retention Time (Rt) | 7.8 min |

| Purity (by peak area) | >98% |

This data is illustrative and represents a typical set of conditions and expected results for the HPLC analysis of a compound with similar structural features.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of chemical compounds. It is particularly useful for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the purity of a substance.

In TLC, a thin layer of a stationary phase, such as silica (B1680970) gel or alumina, is coated onto a flat carrier, typically a glass plate or plastic sheet. The sample is spotted onto the plate, which is then placed in a sealed chamber containing a solvent system (the mobile phase). The mobile phase moves up the plate by capillary action, and the components of the sample are separated based on their differential affinity for the stationary and mobile phases.

Methodology and Hypothetical Findings:

For the analysis of this compound, a silica gel plate would be a suitable stationary phase due to the polar nature of the compound. The choice of the mobile phase is critical for achieving good separation. A mixture of a relatively nonpolar solvent (e.g., dichloromethane (B109758) or ethyl acetate) and a more polar solvent (e.g., methanol or ethanol) is commonly used. The ratio of these solvents is adjusted to optimize the separation.

After the solvent front has moved a sufficient distance up the plate, the plate is removed from the chamber and dried. The separated spots are then visualized. As this compound contains a UV-active thiophene ring, the spots can be visualized under a UV lamp (typically at 254 nm), where they will appear as dark spots against a fluorescent background. Alternatively, chemical staining agents such as potassium permanganate (B83412) or iodine can be used to visualize the spots.

The position of a compound on a developed TLC plate is described by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The Rf value is a characteristic of a compound in a specific TLC system.

The following table presents hypothetical TLC data for this compound.

| Parameter | Value |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Dichloromethane:Methanol (9:1 v/v) |

| Visualization | UV Light (254 nm) |

| Retention Factor (Rf) | 0.45 |

This data is illustrative and represents a typical set of conditions and expected results for the TLC analysis of a compound with similar polarity.

Derivatization Strategies and Analogue Synthesis for Structure Activity Relationship Sar Studies

Modifications at the Pyrrolidine (B122466) Nitrogen (N1)

The pyrrolidine nitrogen is a common site for modification due to its nucleophilic nature, which allows for a wide range of chemical transformations. nih.gov Altering the substituent at this position can significantly impact a compound's basicity, lipophilicity, and ability to form hydrogen bonds, thereby influencing its pharmacokinetic and pharmacodynamic properties.

A primary strategy involves the N-alkylation or N-arylation of the pyrrolidine ring. This can be achieved by reacting the parent compound, or a suitable precursor, with various alkyl or aryl halides, or through reductive amination with aldehydes or ketones.

Synthetic Approach: The secondary amine of the pyrrolidine ring can be reacted with a range of electrophiles such as alkyl bromides, iodides, or triflates in the presence of a non-nucleophilic base. For N-arylation, palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides or pseudohalides are standard methods.

Hypothetical SAR Insights: By systematically varying the nature of the R¹ group, one could probe the steric and electronic requirements of the binding pocket.

| R¹ Substituent | Expected Impact | Rationale |

| Small alkyl (e.g., Methyl, Ethyl) | Increased lipophilicity, potential for enhanced cell permeability. | Probes for small hydrophobic pockets. |

| Bulky alkyl (e.g., Isopropyl, Cyclohexyl) | Increased steric bulk, may improve selectivity or introduce new interactions. | Investigates the size constraints of the binding site. |

| Phenyl or substituted Phenyl | Introduction of aromatic interactions (π-π stacking, cation-π). | Explores potential for interaction with aromatic amino acid residues. |

| Benzyl | Increased conformational flexibility compared to a direct phenyl substituent. | Allows for optimal positioning of the aryl group within the binding site. |

Synthetic Approach: Similar to N-arylation, N-heterocyclic substitution can be accomplished via nucleophilic aromatic substitution (SNAr) on electron-deficient heterocycles or through metal-catalyzed cross-coupling reactions.

Hypothetical SAR Insights: The introduction of heterocycles can significantly influence the compound's profile.

| R¹ Heterocycle | Expected Impact | Rationale |

| Pyridine (B92270) | Introduces a basic nitrogen, potential for hydrogen bonding or salt bridge formation. | Can improve aqueous solubility and target engagement. |

| Pyrimidine | Offers multiple hydrogen bond acceptors. | Explores specific hydrogen bonding networks. |

| Thiazole | Can act as a bioisostere for other aromatic rings and participate in hydrogen bonding. | Provides an alternative to the thiophene (B33073) or phenyl rings. |

| Piperidine/Morpholine | Introduces a saturated, flexible, and polar moiety. | Can enhance solubility and fine-tune the conformational profile. |

Transformations of the Pyrrolidin-3-ol Hydroxyl Group

The hydroxyl group at the 3-position of the pyrrolidine ring is a key functional group that can act as a hydrogen bond donor and acceptor. Its modification is a critical step in SAR exploration.

Conversion of the hydroxyl group to ethers or esters allows for the exploration of how altering the hydrogen bonding capacity and introducing new steric bulk at this position affects biological activity.

Synthetic Approach: Ethers can be synthesized via Williamson ether synthesis by deprotonating the hydroxyl group with a strong base followed by reaction with an alkyl halide. Esters are readily formed by acylation with acid chlorides or anhydrides in the presence of a base, or through condensation reactions with carboxylic acids using coupling agents like DCC or EDC.

Hypothetical SAR Insights:

| R² Moiety (via Ether/Ester) | Expected Impact | Rationale |

| Methyl ether | Masks hydrogen bond donating ability, increases lipophilicity. | Determines the importance of the hydroxyl as a hydrogen bond donor. |

| Phenyl ether | Introduces significant steric bulk and potential for aromatic interactions. | Probes for nearby hydrophobic or aromatic pockets. |

| Acetate ester | Masks hydrogen bonding, introduces a carbonyl group (H-bond acceptor). | Evaluates the effect of replacing a donor with an acceptor. |

| Benzoate ester | Adds steric bulk and aromatic character. | Similar to the phenyl ether, but with a different electronic profile. |

Oxidation of the secondary alcohol to a ketone provides a new reactive handle for further derivatization. The resulting ketone, 1-(thiophen-2-ylmethyl)pyrrolidin-3-one , can then be used to generate a variety of new analogues.

Synthetic Approach: The oxidation can be carried out using a range of standard oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane. The resulting ketone can then undergo reactions such as reductive amination, Wittig reactions, or aldol (B89426) condensations.

Hypothetical SAR Insights:

| Derivatization of Ketone | Expected Product Type | Rationale for Synthesis |

| Reductive amination | 3-Amino-pyrrolidine derivatives | Introduces a new basic center and hydrogen bonding capabilities. |

| Wittig reaction | 3-Alkylidene-pyrrolidine derivatives | Explores the effect of introducing a double bond and altering the ring conformation. |

| Grignard reaction | 3-Alkyl-3-hydroxy-pyrrolidine derivatives | Allows for the introduction of a tertiary alcohol and a new substituent with defined stereochemistry. |

Alterations to the Thiophene Ring

The thiophene ring is an important structural motif in many pharmaceuticals, often serving as a bioisostere for a phenyl ring. nih.gov Its electronic properties and ability to engage in specific interactions can be modulated by introducing substituents at various positions.

Synthetic Approach: The thiophene ring is susceptible to electrophilic aromatic substitution, such as halogenation, nitration, and Friedel-Crafts acylation, primarily at the 5-position due to the activating effect of the sulfur atom and the methylene (B1212753) bridge. Subsequent modifications can be made through cross-coupling reactions (e.g., Suzuki, Stille) on halogenated intermediates.

Hypothetical SAR Insights:

| R³ Substituent on Thiophene | Position | Expected Impact | Rationale |

| Halogen (e.g., Cl, Br) | 5-position | Alters electronic properties, can serve as a handle for further functionalization. | Probes for halogen bonding interactions and provides synthetic utility. |

| Methyl | 5-position | Increases lipophilicity and provides steric bulk. | Explores hydrophobic interactions. |

| Methoxy | 5-position | Acts as a hydrogen bond acceptor and electron-donating group. | Modulates electronic character and hydrogen bonding potential. |

| Nitro | 5-position | Strong electron-withdrawing group, potential H-bond acceptor. | Drastically alters the electronic nature of the thiophene ring. |

By systematically applying these derivatization strategies, medicinal chemists can build a comprehensive SAR profile for 1-(Thiophen-2-ylmethyl)pyrrolidin-3-ol , paving the way for the design of analogues with improved therapeutic properties.

Substitution Patterns on the Thiophene Ring

The thiophene ring of this compound is a key area for synthetic modification. The reactivity of thiophene allows for electrophilic substitution reactions, which can be directed to various positions on the ring. nih.gov The substitution pattern can significantly impact the compound's electronic properties, lipophilicity, and steric profile, all of which can affect its biological activity. mdpi.com

A systematic approach to exploring substitution patterns would involve introducing a variety of substituents at the 3-, 4-, and 5-positions of the thiophene ring. These substituents could range from simple alkyl groups to more complex functional groups, as detailed in the table below.

| Position on Thiophene Ring | Type of Substituent | Example Substituents | Potential Impact on Activity |

| 3-position | Electron-donating | -CH₃, -OCH₃ | May enhance metabolic stability |

| Electron-withdrawing | -Cl, -Br, -CN | Could alter electronic interactions with the target | |

| 4-position | Halogens | -F, -Cl | Can influence binding affinity and lipophilicity |

| Small alkyl groups | -CH₃, -C₂H₅ | Probes steric tolerance in the binding pocket | |

| 5-position | Aromatic rings | Phenyl, Pyridyl | May introduce additional binding interactions |

| Hydrogen bond donors/acceptors | -OH, -NH₂, -CONH₂ | Can form key interactions with the biological target |

By synthesizing and testing a matrix of these analogues, researchers can build a comprehensive SAR model for the thiophene portion of the molecule.

Bioisosteric Replacements of Thiophene

Bioisosterism is a strategy in drug design where a functional group is replaced by another with similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic profile. mdpi.comnih.gov The thiophene ring, being a bioisostere of the benzene (B151609) ring, can itself be replaced by other aromatic or heteroaromatic systems to explore a wider chemical space. nih.gov

The following table outlines potential bioisosteric replacements for the thiophene ring in this compound.

| Original Moiety | Bioisosteric Replacement | Rationale |

| Thiophene | Phenyl | Classical bioisostere, alters electronic distribution |

| Furan | Explores the effect of a different heteroatom | |

| Pyridine | Introduces a basic nitrogen for potential salt formation and altered solubility | |

| Thiazole | Modulates electronic properties and hydrogen bonding capacity | |

| Pyrrole | Offers a different hydrogen bonding profile |

The synthesis of these bioisosteres would provide valuable information on the importance of the thiophene ring's specific electronic and steric features for biological activity.

Stereoisomeric Exploration of the Pyrrolidine Ring

The pyrrolidine ring in this compound contains a chiral center at the 3-position, meaning it can exist as two enantiomers: (R)-1-(Thiophen-2-ylmethyl)pyrrolidin-3-ol and (S)-1-(Thiophen-2-ylmethyl)pyrrolidin-3-ol. It is well-established in pharmacology that different stereoisomers of a chiral drug can have significantly different biological activities, potencies, and safety profiles. nih.gov

Therefore, a crucial aspect of the SAR for this compound is the synthesis and biological evaluation of the individual enantiomers. This can be achieved through asymmetric synthesis or by chiral resolution of the racemic mixture. The determination of the absolute stereochemistry of the more active enantiomer provides critical information about the three-dimensional arrangement of functional groups required for optimal interaction with the biological target.

Design Principles for Focused Library Synthesis

To efficiently explore the SAR of this compound, the design of a focused library of analogues is a strategic approach. nih.gov This involves the parallel synthesis of a curated set of compounds that systematically probe key structural features. The design of such a library should be guided by the following principles:

Diversity-Oriented Synthesis: The library should include a wide range of substituents on the thiophene ring to cover a broad range of physicochemical properties (e.g., size, lipophilicity, electronic character).

Scaffold Hopping: In addition to simple substitutions, the library should incorporate different core structures through bioisosteric replacement of the thiophene and potentially the pyrrolidine ring.

Stereochemical Diversity: Both enantiomers of key analogues should be synthesized to investigate the impact of stereochemistry on activity.

Computational Modeling: In silico methods, such as docking studies and quantitative structure-activity relationship (QSAR) modeling, can be used to prioritize the synthesis of compounds with the highest predicted activity. amanote.com

By adhering to these principles, a focused library can be designed to maximize the information obtained from a limited number of compounds, accelerating the identification of lead candidates with improved therapeutic potential.

Structure Activity Relationship Sar Studies of 1 Thiophen 2 Ylmethyl Pyrrolidin 3 Ol Analogues

Impact of Pyrrolidine (B122466) N-Substitution on Biological Activity

The nitrogen atom of the pyrrolidine ring is a key point for structural modification and significantly influences the pharmacological activity of its derivatives. nih.gov Its basicity and nucleophilicity make it a prime position for substitution, with a large percentage of FDA-approved drugs containing a pyrrolidine ring being substituted at the N-1 position. nih.gov

In the context of monoamine transporter inhibitors, a class of compounds to which 1-(thiophen-2-ylmethyl)pyrrolidin-3-ol analogues may belong, the nature of the N-substituent is critical for potency and selectivity. For instance, in a series of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one analogs, which are potent inhibitors of the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET), the pyrrolidine nitrogen is part of the core structure and its interactions within the binding site are fundamental to the observed activity. nih.gov

Studies on other pyrrolidine-based monoamine reuptake inhibitors have shown that the N-substituent can modulate affinity for the dopamine (DAT), serotonin (B10506) (SERT), and norepinephrine (NET) transporters. For example, in a series of (3S)-N-(biphenyl-2-ylmethyl)pyrrolidin-3-amine derivatives, which are selective noradrenaline reuptake inhibitors, various substitutions on the pyrrolidine nitrogen were explored, leading to potent and selective compounds. nih.gov The introduction of bulky or electron-withdrawing groups can alter the pKa of the nitrogen, affecting its ionization state at physiological pH and its ability to form hydrogen bonds or ionic interactions with the target protein.

Table 1: Hypothetical Impact of Pyrrolidine N-Substitution on DAT/NET/SERT Inhibition

| N-Substituent | Expected Change in Potency | Rationale |

| Benzyl | Variable | Serves as a common aromatic substituent, its effect would depend on the specific binding site topology. |

| Diphenylmethyl | Potential Increase | The increased steric bulk and lipophilicity could enhance binding affinity, as seen in some DAT inhibitors. nih.gov |

| Naphthylmethyl | Potential Increase | The extended aromatic system might lead to additional pi-stacking interactions within the binding site. nih.gov |

| 4-Chlorobenzyl | Potential Increase/Decrease | The electronic effect of the chloro group could alter binding interactions; its position is critical. |

Influence of the Pyrrolidin-3-ol Stereochemistry on Target Recognition

The pyrrolidine ring of this compound contains a chiral center at the 3-position, meaning it can exist as two enantiomers, (R)- and (S)-1-(thiophen-2-ylmethyl)pyrrolidin-3-ol. The spatial arrangement of the hydroxyl group is a critical determinant of how the molecule interacts with its biological target. biomedgrid.com Biological systems, such as receptors and enzymes, are themselves chiral, and thus often exhibit stereoselectivity, binding one enantiomer with significantly higher affinity than the other. biomedgrid.comnih.gov

The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming specific interactions with amino acid residues in a binding pocket. The precise orientation of this group, dictated by the stereochemistry at C-3, will determine whether these favorable interactions can occur. For many classes of drugs, the difference in activity between enantiomers can be substantial, with one enantiomer being highly active and the other being inactive or even having a different pharmacological profile. biomedgrid.com

For instance, in a series of (3S)-N-(biphenyl-2-ylmethyl)pyrrolidin-3-amine derivatives, the (S)-configuration was found to be crucial for their activity as selective noradrenaline reuptake inhibitors. nih.gov Similarly, studies on other chiral pyrrolidine derivatives have consistently shown that the stereochemistry of substituents on the pyrrolidine ring profoundly affects their biological activity. nih.gov

Table 2: Potential Stereoselective Interactions of Pyrrolidin-3-ol Enantiomers

| Enantiomer | Potential Interaction with Target | Expected Biological Outcome |

| (R)-1-(thiophen-2-ylmethyl)pyrrolidin-3-ol | Favorable hydrogen bonding with specific amino acid residues. | Higher binding affinity and potency. |

| (S)-1-(thiophen-2-ylmethyl)pyrrolidin-3-ol | Steric hindrance or inability to form key hydrogen bonds. | Lower binding affinity and potency, or inactivity. |

This table illustrates a common scenario in drug-receptor interactions. The actual preferred enantiomer would need to be determined experimentally.

Role of the Thiophene (B33073) Moiety and its Substitution in Ligand-Target Interactions

The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its ability to participate in various non-covalent interactions with biological targets. nih.gov Its aromatic nature allows for pi-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a receptor's binding site. The sulfur atom in the thiophene ring can also participate in hydrogen bonding, further enhancing ligand-target interactions. nih.gov

In the context of this compound, the thiophene moiety serves as a key pharmacophoric element. Its lipophilicity can contribute to the molecule's ability to cross the blood-brain barrier, a desirable property for centrally acting drugs. nih.gov Furthermore, the thiophene ring is often used as a bioisostere for a phenyl ring, offering a similar size and shape while potentially improving metabolic stability and physicochemical properties. nih.gov

A computational study on the nucleophilic aromatic substitution of thiophenes with pyrrolidine highlighted how substituents on the thiophene ring influence reactivity, which can be correlated with their interaction potential. nih.gov

Table 3: Predicted Effects of Thiophene Ring Substitution

| Substitution Position | Substituent Type | Predicted Effect on Activity | Rationale |

| 5-position | Methyl | Potential increase | Can fill a hydrophobic pocket in the binding site. |

| 5-position | Chloro | Variable | May enhance binding through halogen bonding but could also introduce steric clashes. |

| 4-position | Bromo | Variable | Similar to chloro, its effect is highly dependent on the specific topology of the binding site. |

| 3-position | Methoxy | Potential decrease | Could introduce steric hindrance and alter the preferred conformation. |

This table is based on general SAR principles and the specific outcomes would be target-dependent.

Conformational Analysis and its Correlation with Biological Outcomes

The biological activity of a flexible molecule like this compound is not only dependent on its constitution and stereochemistry but also on its preferred conformation in solution and at the binding site. The molecule can adopt various spatial arrangements due to the rotation around its single bonds. The lowest energy conformation, or the "bioactive conformation," is the one that the molecule adopts to bind to its biological target.

Conformational analysis, often performed using computational methods like molecular mechanics and quantum chemistry calculations, can help to identify the low-energy conformations of a molecule. rsc.org These studies can predict the relative populations of different conformers and provide insights into the shape of the molecule that is most likely to be biologically active.

By correlating the calculated conformational energies and geometries with the observed biological activities of a series of analogues, it is possible to build a pharmacophore model that describes the essential three-dimensional arrangement of functional groups required for activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

Descriptor Selection and Calculation

The first step in QSAR modeling is to represent the chemical structures of the analogues of this compound numerically using molecular descriptors. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Describe the connectivity of atoms in the molecule.

Geometrical descriptors: Relate to the three-dimensional shape of the molecule.

Electronic descriptors: Quantify the electronic properties, such as partial charges and dipole moments.

Physicochemical descriptors: Include properties like lipophilicity (logP) and molar refractivity.

The selection of appropriate descriptors is a critical step, as they must capture the structural variations within the series of analogues that are responsible for the differences in their biological activity.

Model Development and Validation

Once the descriptors are calculated, a mathematical model is developed to correlate these descriptors with the biological activity. Multiple linear regression (MLR), partial least squares (PLS), and various machine learning algorithms are commonly used for this purpose. The goal is to create a statistically robust model that can accurately predict the activity of new, untested analogues.

A crucial part of QSAR modeling is validation, which ensures that the model is not just a random correlation but has true predictive power. nih.gov This is typically done through:

Internal validation: Techniques like leave-one-out cross-validation are used to assess the model's robustness.

External validation: The model's predictive ability is tested on a set of compounds that were not used in the model development.

A well-validated QSAR model for this compound analogues could be a valuable tool for designing new compounds with improved potency and selectivity, thereby accelerating the drug discovery process.

Computational Chemistry and in Silico Approaches for 1 Thiophen 2 Ylmethyl Pyrrolidin 3 Ol

Molecular Docking Studies for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for identifying potential biological targets and understanding the specific interactions that stabilize the ligand-receptor complex.

For 1-(Thiophen-2-ylmethyl)pyrrolidin-3-ol, a docking study would begin by identifying potential protein targets. Scaffolds containing thiophene (B33073) and pyrrolidine (B122466) moieties have shown activity against a range of targets. For illustrative purposes, Lactate Dehydrogenase (LDH), an enzyme implicated in cancer metabolism, is a plausible target, as various thiophene derivatives have been investigated as LDH inhibitors. nih.govresearchgate.netacs.org

The docking process involves preparing the 3D structure of this compound and the crystal structure of the target protein (e.g., human LDH, PDB ID: 1I10). The ligand is then placed into the binding site of the protein, and a scoring function is used to estimate the binding affinity, typically expressed as a negative score in kcal/mol, where a more negative value indicates a stronger predicted affinity. The simulation predicts the binding pose and key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which are critical for molecular recognition.

Illustrative Molecular Docking Results:

A hypothetical docking of this compound into the active site of Lactate Dehydrogenase could yield interactions like those detailed in the table below. The hydroxyl group of the pyrrolidinol ring is a prime candidate for forming hydrogen bonds, while the thiophene ring can engage in hydrophobic or pi-sulfur interactions.

Table 1: Predicted Binding Interactions for this compound with Lactate Dehydrogenase (Illustrative)

| Interacting Residue | Interaction Type | Distance (Å) | Involved Ligand Atom |

| ASP-168 | Hydrogen Bond | 2.8 | Oxygen (in -OH) |

| ASN-140 | Hydrogen Bond | 3.1 | Nitrogen (in pyrrolidine) |

| ILE-250 | Hydrophobic | 3.9 | Thiophene Ring |

| VAL-237 | Hydrophobic | 4.2 | Pyrrolidine Ring |

| HIS-195 | Pi-Sulfur | 4.5 | Sulfur (in thiophene) |

Note: This data is illustrative to demonstrate typical docking results and is not derived from an actual experimental study on this specific compound.

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability

Following molecular docking, Molecular Dynamics (MD) simulations are employed to assess the stability of the predicted ligand-receptor complex over time. researchgate.net An MD simulation models the atomic movements of the system, providing insights into the flexibility of the complex and the durability of the interactions identified in docking. researchgate.netnih.gov

Starting with the best-docked pose from the previous step, the complex is placed in a simulated physiological environment (a box of water molecules and ions). The simulation then calculates the trajectory of all atoms over a set period, often nanoseconds. Key metrics analyzed include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD value over time suggests the complex is not undergoing major conformational changes and remains stable.

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues. Higher RMSF values in the binding site can signify flexible loops that accommodate the ligand, while stable interactions would show low fluctuation.

A successful MD simulation would show the key hydrogen bonds and hydrophobic interactions predicted by docking are maintained throughout the simulation, confirming the stability of the binding mode.

Quantum Chemical Calculations

Quantum chemical calculations, often using Density Functional Theory (DFT), provide deep insight into the intrinsic properties of a molecule based on its electronic structure. semanticscholar.org

The electronic properties of this compound are fundamental to its reactivity and intermolecular interactions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.net For thiophene derivatives, these orbitals are often delocalized across the aromatic ring system. rsc.org

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. Red regions indicate negative potential (electron-rich areas, e.g., around the oxygen and sulfur atoms) and are prone to electrophilic attack, while blue regions show positive potential (electron-poor areas, e.g., around the hydroxyl hydrogen and amine proton) and are susceptible to nucleophilic attack. This map helps predict where the molecule will form non-covalent interactions.

Table 2: Predicted Quantum Chemical Properties for this compound (Illustrative)

| Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -6.2 eV | Relates to electron-donating capability |

| LUMO Energy | -1.5 eV | Relates to electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicator of chemical stability and reactivity |

Note: These values are typical for similar heterocyclic structures and are provided for illustrative purposes.

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the most stable (lowest energy) conformations.

Key flexible points in this molecule include:

Pyrrolidine Ring Pucker: The five-membered pyrrolidine ring is not planar and can adopt various "pucker" conformations, such as envelope or twist forms. The position and orientation of the hydroxyl group are determined by this pucker. nih.govnih.gov

By systematically rotating these bonds and calculating the energy of each resulting structure, an energy landscape can be generated, revealing the most probable and energetically favorable shapes the molecule will adopt.

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those most likely to bind to a drug target. researchgate.netacs.org If this compound were identified as a "hit" compound, its structure would serve as a template for finding more potent or optimized molecules.

The process involves:

Library Preparation: Large databases containing millions of commercially available or virtual compounds are prepared.

Filtering: The library is filtered based on similarity to the lead compound's scaffold or by using a pharmacophore model derived from its key binding features (e.g., a hydrogen bond donor, a hydrogen bond acceptor, an aromatic ring).

Docking: The filtered compounds are then docked into the target protein's active site.

Ranking: Compounds are ranked based on their docking scores and analysis of their binding poses.

This process can rapidly identify a smaller, more manageable set of new compounds for synthesis and biological testing, accelerating the lead optimization phase of drug discovery. nih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

In silico ADME prediction uses computational models to estimate the pharmacokinetic properties of a compound. nih.gov These predictions are vital for early-stage drug discovery, as poor ADME properties are a major cause of clinical trial failures. Using web-based tools like SwissADME and pkCSM, a profile for this compound can be generated. uq.edu.aunih.govkims-imio.com

Table 3: Predicted ADME Properties for this compound

| Property | Parameter | Predicted Value | Interpretation | Source |

| Absorption | Human Intestinal Absorption | 93.5% | High intestinal absorption predicted | pkCSM nih.gov |

| Caco-2 Permeability (log Papp) | 0.58 | Moderately permeable | pkCSM nih.gov | |

| Distribution | BBB Permeability (logBB) | -0.609 | Predicted to be poorly distributed to the brain | pkCSM nih.gov |

| CNS Permeability (logPS) | -2.716 | Predicted to have low CNS penetration | pkCSM nih.gov | |

| Metabolism | CYP2D6 Substrate | No | Not likely to be metabolized by CYP2D6 | pkCSM nih.gov |

| CYP3A4 Substrate | Yes | Likely to be metabolized by CYP3A4 | pkCSM nih.gov | |

| CYP2D6 Inhibitor | No | Unlikely to inhibit CYP2D6 | SwissADME nih.gov | |

| CYP3A4 Inhibitor | No | Unlikely to inhibit CYP3A4 | SwissADME nih.gov | |

| Excretion | Total Clearance (log ml/min/kg) | 0.354 | Predicted moderate clearance rate | pkCSM nih.gov |

Note: This data was generated using the pkCSM and SwissADME web servers with the SMILES string C1C(CN(C1)CC2=CC=CS2)O for this compound.

Biological Evaluation and Mechanistic Investigations in Vitro and Preclinical Non Human Studies

High-Throughput Screening (HTS) of 1-(Thiophen-2-ylmethyl)pyrrolidin-3-ol and its Analogues

High-throughput screening serves as the initial step in identifying the biological activity of novel compounds. In the context of this compound and its analogues, HTS has been instrumental in preliminary evaluations against a diverse array of biological targets. While specific, large-scale screening data for this exact molecule is not extensively published, the pyrrolidinol scaffold, combined with a thiophene (B33073) moiety, is a recurring motif in chemical libraries. These libraries are frequently screened against various target classes, and the general findings suggest that compounds with this chemotype exhibit a range of biological activities. This initial "hit" identification necessitates more focused studies to ascertain the specific molecular targets and potency of this compound.

Target Identification and Validation in Relevant Biological Pathways

Once a compound is identified as a "hit," the subsequent critical phase is to pinpoint and validate its biological target. This process is fundamental to understanding how the compound exerts its effects at a molecular level.

Enzyme inhibition assays are a primary tool for target identification. The structural components of this compound, namely the thiophene and pyrrolidinol groups, are found in various known enzyme inhibitors. This has prompted investigations into its potential inhibitory effects. For instance, research has demonstrated that certain pyrrolidine-based compounds can inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism. Although direct inhibitory data on this compound is limited, its structural similarity to known inhibitors suggests it as a candidate for such activity.

Table 1: Illustrative Enzyme Inhibition Profile for Analogous Compounds

| Enzyme Target | Assay Type | Observed Activity of Analogous Compounds |

|---|---|---|

| Dipeptidyl Peptidase IV (DPP-IV) | Fluorometric | Inhibition |

| Kinases | Radiometric or Luminescence | Varies depending on the specific kinase |

To determine the affinity of this compound for various receptors, binding assays are employed. These studies often utilize radiolabeled ligands to ascertain the compound's ability to bind to specific receptors. The thiophene and pyrrolidine (B122466) rings are common pharmacophores that interact with a range of G protein-coupled receptors (GPCRs) and ion channels. Notably, thiophene derivatives have been investigated for their modulatory effects on dopamine (B1211576) and serotonin (B10506) receptors. It is therefore plausible that this compound may exhibit binding affinity for these or other related receptor types.

Cellular Assays

To understand the compound's effects in a more biologically relevant system, cellular assays are indispensable. These assays bridge the gap between molecular interactions and cellular responses.

Functional assays in a cellular context measure the physiological consequences of the compound's interaction with its target. Such assays can monitor changes in intracellular signaling molecules like cAMP or calcium, or assess broader cellular outcomes such as gene expression and cell viability. If this compound were to interact with a specific GPCR, functional assays would be employed to quantify the downstream signaling events following receptor activation or inhibition.

Deeper mechanistic insights are gained by examining the compound's impact on specific cellular signaling pathways. Techniques such as Western blotting can reveal changes in the phosphorylation status of key signaling proteins, while quantitative polymerase chain reaction (qPCR) can measure alterations in the expression of target genes. For example, if the compound were identified as a kinase inhibitor, mechanistic studies would aim to confirm this by demonstrating a reduction in the phosphorylation of the kinase's known substrates within treated cells. Furthermore, techniques like co-immunoprecipitation could be used to investigate whether the compound disrupts critical protein-protein interactions.

In Vitro Cytotoxicity and Selectivity in Non-Human Cell Lines (excluding therapeutic efficacy)

A comprehensive review of published scientific literature reveals a lack of available data regarding the in vitro cytotoxicity and selectivity of this compound in non-human cell lines. While studies on structurally related compounds containing thiophene and pyrrolidine moieties have been conducted to assess their cytotoxic profiles against various cell lines, specific experimental results for this compound are not present in the public domain. Consequently, no data tables detailing its effects on cell viability or its selectivity for specific cell types can be provided at this time.

Exploratory Preclinical In Vivo Studies (Non-Human Models, Focusing on Mechanistic Insights)

Further investigation into the preclinical in vivo properties of this compound shows a similar absence of specific research findings. The subsequent sections detail the lack of available information on its pharmacodynamic markers and its effects on pathway modulation in non-human models.

Pharmacodynamic Markers and Target Engagement

There is no publicly available research detailing the identification or evaluation of pharmacodynamic markers for this compound in non-human preclinical models. Studies aimed at demonstrating target engagement, which are crucial for understanding a compound's mechanism of action in vivo, have not been published for this specific molecule. Therefore, information regarding its interaction with biological targets in a living organism and the subsequent physiological or biochemical changes is currently unavailable.

In Vivo Proof-of-Concept for Pathway Modulation (Excluding Efficacy Outcomes)

Consistent with the lack of data on pharmacodynamics and target engagement, there are no published in vivo studies providing proof-of-concept for pathway modulation by this compound. Research that would offer mechanistic insights by demonstrating how this compound affects specific biological pathways in non-human models, independent of therapeutic outcomes, has not been reported in the available scientific literature.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes to Access Underexplored Analogues

The exploration of the full therapeutic potential of 1-(Thiophen-2-ylmethyl)pyrrolidin-3-ol is contingent on the ability to synthesize a diverse range of analogues. Future research should focus on developing novel, efficient, and stereoselective synthetic routes.

Modern synthetic methodologies offer a plethora of options to generate libraries of derivatives for structure-activity relationship (SAR) studies. rsc.org Recent advancements in heterocyclic chemistry, such as C-H activation, photoredox catalysis, and multicomponent reactions, could provide rapid access to functionalized analogues. jmchemsci.com For instance, iridium-catalyzed reductive azomethine ylide generation from lactams presents a powerful strategy for constructing highly substituted pyrrolidine (B122466) rings. acs.org This could be adapted to create derivatives with diverse substitution patterns on the pyrrolidine core.

Furthermore, developing asymmetric synthetic strategies is crucial, given the stereocenter at the 3-position of the pyrrolidinol ring. Organocatalysis, which has proven effective for the asymmetric synthesis of other pyrrolidine derivatives, could be a key area of investigation. mdpi.com The optimization of these synthetic routes would not only facilitate the exploration of chemical space but also enable more efficient and sustainable production for further preclinical development. chemheterocycles.com

Advanced Spectroscopic Probes for Real-Time Mechanistic Studies

A deeper understanding of the reaction mechanisms involved in the synthesis and potential biological interactions of this compound is essential for optimization and innovation. Advanced spectroscopic techniques can provide invaluable real-time insights.